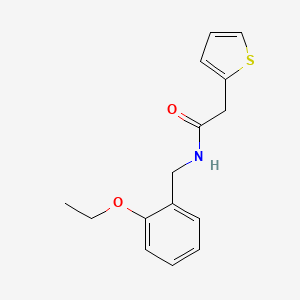
N-(2-ethoxybenzyl)-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-ethoxybenzyl)-2-(2-thienyl)acetamide often involves the formation of acetamide moieties, which are prevalent in numerous natural and pharmaceutical products. For instance, Sakai et al. (2022) described the use of p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as reagents for synthesizing N-alkylacetamides, showcasing a method that might be adaptable for synthesizing compounds like N-(2-ethoxybenzyl)-2-(2-thienyl)acetamide (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those similar to N-(2-ethoxybenzyl)-2-(2-thienyl)acetamide, plays a crucial role in their chemical behavior and potential applications. Camerman et al. (2005) investigated the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, providing insights into the linearly extended conformation of the acetamide moiety and the impact of hydrogen bonding and molecular packing on the compound's properties (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity of compounds containing an acetamide group, similar to N-(2-ethoxybenzyl)-2-(2-thienyl)acetamide, can be influenced by the presence of other functional groups and the overall molecular structure. For example, the study by Jessop and Smith (1976) on the reactions of NN-dimethylbenzylamine N-oxides with acetic anhydride, known as the Polonovski reaction, sheds light on the chemoselectivity and potential synthetic pathways that might be relevant for modifying or synthesizing similar acetamide compounds (Jessop & Smith, 1976).
Physical Properties Analysis
The physical properties of acetamide derivatives are closely related to their molecular structure and intermolecular interactions. The work by Chi et al. (2018) on the crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide provides valuable data on the crystalline arrangement and hydrogen bonding patterns, which are essential for understanding the physical characteristics of similar compounds (Chi et al., 2018).
Chemical Properties Analysis
The chemical behavior of compounds like N-(2-ethoxybenzyl)-2-(2-thienyl)acetamide is influenced by their functional groups and molecular framework. Studies such as the one by Gull et al. (2016), which synthesized and evaluated the biological activities of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, offer insights into the reactivity, potential biological activities, and chemical properties of acetamide derivatives (Gull et al., 2016).
Scientific Research Applications
Synthesis and Application in Pharmaceutical Products
Compounds with acetamide moieties, similar to N-(2-ethoxybenzyl)-2-(2-thienyl)acetamide, are widely researched for their presence in natural and pharmaceutical products. For instance, new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt have been reported for their utility in synthesizing N-alkylacetamides, which are significant in the development of pharmaceuticals due to their stability and reactivity with various alkyl halides and sulfonates, leading to good yields of substituted products (Sakai et al., 2022).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, as studied in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the importance of such chemical reactions in drug development. This research highlights the optimized use of various acyl donors and conditions to achieve high selectivity and yield, demonstrating the chemical's role in synthesizing compounds with potential medicinal applications (Magadum & Yadav, 2018).
Role in Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity studies, indicates the potential of similar acetamide compounds in therapeutic contexts. These studies involve the synthesis and characterization of novel compounds and their evaluation for biological activities, such as antioxidant effects, which could be relevant for the development of new drugs or materials with health benefits (Chkirate et al., 2019).
Discovery of Bioactive Metabolites
The isolation of bioactive metabolites from marine actinobacteria, including compounds structurally related to acetamides, emphasizes the chemical's significance in discovering new bioactive substances. Such research underlines the potential of acetamide derivatives in contributing to the development of new therapeutic agents or materials with biological activity (Sobolevskaya et al., 2007).
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-18-14-8-4-3-6-12(14)11-16-15(17)10-13-7-5-9-19-13/h3-9H,2,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFQRFKGUNIRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
